[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride
Overview
Description
“[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride” is a chemical compound that contains an oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focuses .
Synthesis Analysis
The synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines, which are structurally similar to the requested compound, has been achieved via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis
The 1,2,4-oxadiazole ring can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis . The reaction of amidoximes with carboxylic acids and a wide range of their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids, were studied .Scientific Research Applications
Chemical Synthesis and Structural Analysis:
- Jäger et al. (2002) explored the reaction involving N-methylamine and 1,2,4-oxadiazole, resulting in tertiary amine formation and subsequent ring fission of the oxadiazole system. They used NMR, mass spectrometry, IR-spectroscopy, and X-ray structure analysis for product characterization (Jäger et al., 2002).
Synthesis of Novel Derivatives for Biological Evaluation:
- Sharma et al. (2014) synthesized novel carbazole derivatives starting with carbazole and evaluated their antibacterial, antifungal, and anticancer activities. This study showcases the potential of using oxadiazole derivatives in therapeutic applications (Sharma et al., 2014).
- El-Emam et al. (2004) investigated the synthesis and biological activities of certain 1,3,4-oxadiazole derivatives. These compounds showed promising results against Gram-positive and Gram-negative bacteria and also demonstrated anti-HIV-1 activity (El-Emam et al., 2004).
Application in Fungicidal Activity:
- Chen et al. (2000) focused on the synthesis of 1,3,4-oxadiazole derivatives for use as potential fungicides, demonstrating their efficacy against rice sheath blight, a significant agricultural concern (Chen et al., 2000).
Development of Antimicrobial Compounds:
- Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives from ester ethoxycarbonylhydrazones and primary amines. These compounds were found to have good to moderate antimicrobial activities against several microorganisms (Bektaş et al., 2007).
Exploration of Various Organic Reactions:
- The study by Suyama et al. (1994) involved the reaction of O-ethyl S-methyl N-cyanocarbonimidothioate with hydroxylamine, leading to the formation of 5-amino-1,2,4-oxadiazole, demonstrating the compound's utility in organic synthesis (Suyama et al., 1994).
Creation of Biologically Relevant Molecules:
- Jakopin (2018) presented a method for preparing derivatives of ethyl 5-trichloromethyl-1,2,4-oxadiazole-3-carboxylate. This method can generate bifunctional 1,2,4-oxadiazole building blocks for integration into biologically relevant molecules (Jakopin, 2018).
Future Directions
The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . These compounds have potential applications in various fields such as medicinal chemistry, material science, and high energy molecules .
properties
IUPAC Name |
2-(5-ethyl-1,2,4-oxadiazol-3-yl)ethanamine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O.ClH/c1-2-6-8-5(3-4-7)9-10-6;/h2-4,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHJBRXVFIGCXRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=NO1)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679072 | |
Record name | 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(5-Ethyl-1,2,4-oxadiazol-3-YL)ethyl]amine hydrochloride | |
CAS RN |
1244059-31-1, 946667-66-9 | |
Record name | 1,2,4-Oxadiazole-3-ethanamine, 5-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1244059-31-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40679072 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.